4-乙氧基-2-甲基苯甲醛

描述

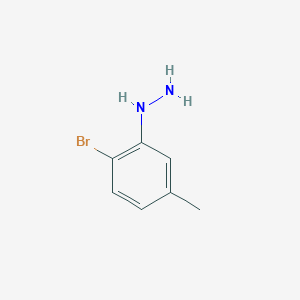

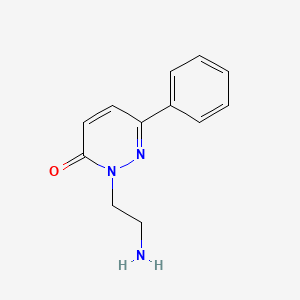

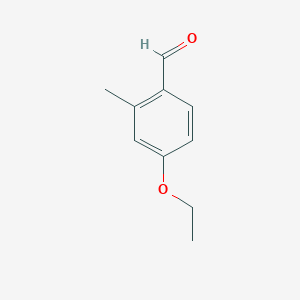

4-Ethoxy-2-methylbenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by the presence of an ethoxy group attached to the fourth carbon of the benzene ring and a methyl group attached to the second carbon, with an aldehyde functional group at the first carbon. This compound is structurally related to other methoxybenzaldehydes and ethoxybenzaldehydes, which have been studied for their various physical and chemical properties, as well as their potential applications in synthesis and materials science .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-Ethoxy-2-methylbenzaldehyde, they do offer insights into the synthesis of related compounds. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde involves an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, with an overall yield of 82.26% under optimized conditions . Similarly, the synthesis of a complex involving 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde has been reported, which may offer parallels to the synthesis of 4-Ethoxy-2-methylbenzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a compound synthesized from 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde was confirmed to be a dimer, crystallizing in the triclinic crystal class . Additionally, the crystal structures of methoxybenzaldehyde oxime derivatives have been analyzed, revealing different conformations and hydrogen-bonding patterns .

Chemical Reactions Analysis

The reactivity of benzaldehydes with various substituents has been explored in several studies. For instance, 4-cyanobenzaldehyde reacts with methyl azidoacetate in the presence of sodium methoxide to produce azidocinnamates, which can undergo thermolysis to yield indoles . This indicates that the substitution pattern on the benzaldehyde ring can significantly influence the course of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehydes with methoxy and ethoxy substituents have been investigated. For example, a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde exhibited a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, and its band gap and refractive index were studied . In another study, the vibrational dynamics of 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde were assessed using INS spectroscopy and periodic DFT calculations, providing insights into the vibrational modes and potential energy barriers for methyl group rotation .

科学研究应用

振动动力学

4-乙氧基-2-甲基苯甲醛已在固态中进行振动动力学研究,使用INS光谱结合周期性DFT计算。重点是理解甲基基团的振动模式和扭转势垒,这在材料科学和化学中至关重要(Ribeiro-Claro et al., 2021)。

合成和化学

该化合物参与了各种合成途径。例如,它用于从乙醇中产生甲基苯甲醛的反应,作为有价值化学品的前体(Moteki, Rowley, & Flaherty, 2016)。此外,已合成和表征了其衍生物,探索了不同溶剂对其性质的影响(Yüksek等,2005)。

热物性质

已对几种固态醛类化合物的热物性质进行了研究,包括4-乙氧基-2-甲基苯甲醛。这涉及研究温度、熔化焓、熵和热容,这在热分析领域中具有重要意义(Temprado, Roux, & Chickos, 2008)。

光化学研究

关于2-甲基苯甲醛光化学转化为邻苯二醌二甲烷的研究包括4-乙氧基-2-甲基苯甲醛。这项研究对于理解类似化合物的光化学行为至关重要(Charlton & Koh, 1988)。

香料合成

该化合物已用于合成香料,包括合成商业重要的甲基二异亚基苯,该过程涉及还原和醚化步骤,突出了其在香料行业中的实用性(Miles & Connell, 2006)。

催化和有机合成

在有机合成领域,它已用于从红树林内生真菌中合成苯甲醛衍生物的反应。这展示了其在催化和有机合成应用中的实用性(Shao et al., 2009)。

安全和危害

属性

IUPAC Name |

4-ethoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYXARHGMQFGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527994 | |

| Record name | 4-Ethoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-methylbenzaldehyde | |

CAS RN |

89763-51-9 | |

| Record name | 4-Ethoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。